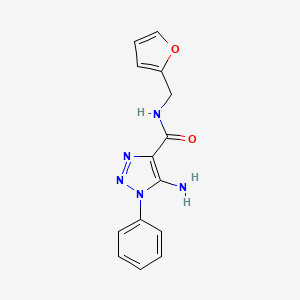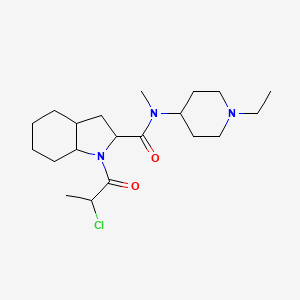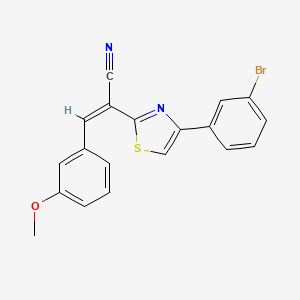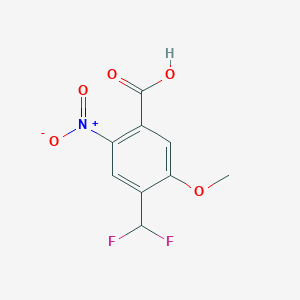![molecular formula C14H24N2O B2810108 1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2,2-dimethylpropan-1-one CAS No. 2202461-41-2](/img/structure/B2810108.png)
1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2,2-dimethylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2,2-dimethylpropan-1-one, also known as CPP-115, is a novel drug compound that has been developed for the treatment of various neurological disorders. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an important neurotransmitter that plays a crucial role in regulating brain activity, and its deficiency has been implicated in several neurological disorders.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Research demonstrates that derivatives of pyrrole, a component of the compound , exhibit significant antimicrobial properties. A study by Hublikar et al. (2019) synthesized novel pyrrole derivatives and found them to possess good antibacterial and antifungal activities, suggesting a potential application of the compound in antimicrobial therapy (Hublikar et al., 2019).
Progesterone Receptor Modulation
The compound's structural similarity to certain pyrrole derivatives indicates its potential in progesterone receptor modulation. Fensome et al. (2008) explored pyrrole-oxindole derivatives as progesterone receptor modulators, finding applications in female healthcare, such as contraception and treatment of certain breast cancers (Fensome et al., 2008).
Synthesis of Novel Compounds
The chemical structure of the compound suggests its utility in the synthesis of novel compounds with potential pharmaceutical applications. Abu-Obaid et al. (2014) synthesized novel hexahydropyrimidine derivatives, demonstrating the potential of similar compounds in pharmaceutical agent synthesis (Abu-Obaid et al., 2014).
Antifungal Activity
Dabur et al. (2005) isolated a dihydropyrrole derivative with potent antifungal activity against various species, highlighting the potential of similar compounds, like the one , in developing new antifungal drugs (Dabur et al., 2005).
Luminescent Polymers
Compounds structurally related to the one have been used in the synthesis of luminescent polymers. Zhang and Tieke (2008) described the synthesis of polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione, which exhibited strong fluorescence and could have applications in material science (Zhang & Tieke, 2008).
Cancer Research
Girgis et al. (2012) synthesized spiro[3H-indole-3,2'(1'H)-pyrrolo[3,4-c]pyrrole]-2,3',5'(1H,2'aH,4'H)-triones with notable anti-tumor activity, suggesting potential cancer research applications for similar compounds (Girgis et al., 2012).
Propiedades
IUPAC Name |
1-(2-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-14(2,3)13(17)16-8-10-6-15(12-4-5-12)7-11(10)9-16/h10-12H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZTVWZCTONRGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CC2CN(CC2C1)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Ethoxy-4-[2-(5-imidazolyl) ethylamino]-3-cyclobutene-1,2-dione](/img/structure/B2810031.png)



![8-chloro-2-(2-phenylbutanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2810038.png)
![N-benzyl-6-(4-fluorophenyl)-N-methylimidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2810039.png)
![4-(chloromethyl)-5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2810040.png)
![4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2810042.png)


![ethyl 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate](/img/structure/B2810047.png)
![4-[[(E)-2-cyano-3-(4-methylsulfanylphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2810048.png)